molecular formula C10H18N2O3 B2935643 tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate CAS No. 1955564-40-5

tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate

Cat. No.: B2935643
CAS No.: 1955564-40-5
M. Wt: 214.265
InChI Key: XKVOJQDRCONDFQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate: is a versatile organic compound with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring, a tert-butyl group, and a hydroxycarbamimidoyl functional group. It is primarily used in scientific research and various industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclobutane-1-carboxylic acid with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation products include carboxylic acids and ketones.

  • Reduction: Reduction products include amines and alcohols.

  • Substitution: Substitution products include halogenated and aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism by which tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites or receptor sites, thereby modulating biological activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 1-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: This compound has a similar structure but with a bicyclo[1.1.1]pentane ring instead of cyclobutane.

  • Tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate: This compound has a carbamate group instead of a carboxylate group.

Uniqueness: Tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a tert-butyl group, which provides stability and reactivity. Its versatility in various chemical reactions and applications sets it apart from similar compounds.

Properties

IUPAC Name

tert-butyl 1-[(Z)-N'-hydroxycarbamimidoyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)10(5-4-6-10)7(11)12-14/h14H,4-6H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVOJQDRCONDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1(CCC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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